
6-Chloropyridin-2-ol
Overview
Description
Chemical Structure and Properties 6-Chloropyridin-2-ol (CAS: 16879-02-0) is a pyridine derivative with the molecular formula C₅H₄ClNO and a molecular weight of 129.54 g/mol . It features a hydroxyl group at the 2-position and a chlorine atom at the 6-position on the pyridine ring. The compound exhibits a melting point of 156.1–157.4 °C and is characterized by its planar molecular geometry, as evidenced by crystallographic studies .
Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions, such as the reaction of this compound with sodium hydrosulfide (NaSH) in DMF to produce 6-mercaptopyridin-2-ol . It serves as a key intermediate in pharmaceutical synthesis (e.g., osteoporosis-related compounds) and coordination chemistry for metal complexes . Ultrasound-assisted esterification and hydrazone formation further highlight its utility in green chemistry .
Safety measures include using personal protective equipment and consulting medical professionals upon exposure .
Preparation Methods
Classical Synthesis Methods
Diazotization of 6-Amino-2-Picoline
The diazotization of 6-amino-2-picoline (2-amino-6-methylpyridine) represents a foundational route to 6-chloropyridin-2-ol. This seven-step procedure begins with treating 6-amino-2-picoline with nitrous acid in concentrated hydrochloric acid, forming 6-chloro-2-picoline via Sandmeyer-type chemistry . Subsequent oxidation with sodium permanganate yields 6-chloro-2-picolinic acid, which undergoes esterification with methanol and hydrogen chloride to produce methyl 6-chloro-2-picolinate. Hydrazine treatment converts the ester to a hydrazide, followed by azide formation and Curtius rearrangement to generate 6-chloro-2-aminopyridine. Final diazotization with nitrous acid affords 6-chloro-2-pyridone, which tautomerizes to this compound .
Despite its historical relevance, this method is economically impractical due to its laborious steps and 11.7% overall yield . Side reactions during oxidation and esterification further complicate purification, limiting its utility in large-scale applications.
Oxidation and Subsequent Functionalization
Alternative classical routes involve oxidizing 6-chloro-2-picoline derivatives. For example, sodium permanganate-mediated oxidation of 6-chloro-2-picoline in acidic conditions produces 6-chloro-2-picolinic acid, which is decarboxylated under thermal stress to yield 6-chloro-2-pyridone . This intermediate is susceptible to tautomerization, forming this compound in aqueous media. However, decarboxylation requires precise temperature control (150–200°C) to avoid decomposition, and the process remains inefficient compared to modern methods .
Modern Synthetic Approaches
TETCP-Based Synthesis
A streamlined approach utilizes 2,3,5,6-tetrachloropyridine (TETCP) as a precursor. Reacting TETCP with paraformaldehyde and alkali-metal cyanides (e.g., NaCN) in anhydrous aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile produces 3,5,6-trichloro-2-pyridyloxyacetonitrile . Hydrolysis of this nitrile in concentrated hydrochloric or sulfuric acid at 65–70°C yields 3,5,6-trichloro-2-pyridyloxyacetic acid, which is thermally decarboxylated to 6-chloro-2-pyridone. This route achieves higher yields (58–83%) than classical methods and reduces byproduct formation through solvent optimization .
Table 1: Reaction Conditions for TETCP-Based Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Anhydrous DMSO or acetonitrile | Minimizes pyridinol byproducts |
Temperature | 15–75°C | Balances reaction rate and selectivity |
Molar Ratio (TETCP:CH₂O:CN⁻) | 1:2:2 | Prevents nitrile degradation |
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes continuous flow systems for chlorination and hydrolysis steps. These reactors enhance heat transfer and mixing, critical for exothermic reactions like diazotization. Automated control systems maintain optimal temperatures (20–25°C) and reagent stoichiometry, reducing hazardous intermediate accumulation .
Solvent and Catalyst Optimization
Large-scale processes favor cost-effective solvents like acetonitrile over DMSO due to easier recycling. Catalysts such as silver carbonate in Heck couplings improve reaction rates, though their high cost necessitates recovery systems .
Table 2: Industrial Process Parameters
Stage | Key Considerations | Outcome |
---|---|---|
Chlorination | Cl₂ gas flow rate control | Minimizes over-chlorination |
Hydrolysis | Acid concentration (70% H₂SO₄) | Ensures complete nitrile conversion |
Purification | Hexane or CCl₄ washing | Removes unreacted TETCP |
Comparative Analysis of Methods
Yield and Efficiency
The TETCP route outperforms classical methods, achieving 58–83% yield versus 11.7% for the seven-step synthesis . Cross-coupling approaches, while less explored, offer modularity but require expensive catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Oxidation of the hydroxyl group yields 6-chloropyridin-2-one.
Reduction: Reduction of the hydroxyl group results in 6-chloropyridine.
Coupling Reactions: Coupling reactions produce biaryl compounds or other complex structures.
Scientific Research Applications
6-Chloropyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloropyridin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity towards molecular targets . The exact pathways and molecular targets involved vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Comparisons
The following table compares 6-Chloropyridin-2-ol with structurally related pyridine derivatives:
Reactivity and Electronic Effects
- Halogen Influence : Chlorine in this compound facilitates nucleophilic substitution, while bromine or iodine in analogs (e.g., 6-Bromo-2-chloropyridin-3-ol) increases steric and electronic effects, altering reaction kinetics .
- Thiol vs. Hydroxyl : Replacing -OH with -SH (as in 6-Mercaptopyridin-2-ol) enhances nucleophilicity, enabling metal-ligand coordination critical for catalytic applications .
- Conjugation Effects : Derivatives with aromatic substituents (e.g., 6-(Furan-2-yl)pyridin-2-ol) exhibit extended π-conjugation, useful in photochemical applications .
Crystallographic and Hydrogen-Bonding Differences
- This compound Derivatives : Crystallographic studies reveal planar geometries with intra- and intermolecular hydrogen bonds (e.g., N-H···O and O-H···N), forming S(5) and S(6) loops that stabilize the lattice .
Biological Activity
6-Chloropyridin-2-ol, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves the chlorination of pyridin-2-ol or the reaction of 2-amino-6-chloropyridine with various reagents to yield different derivatives. The characterization of these compounds is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Example Synthesis Pathway
- Starting Material : 2-amino-6-chloropyridine.
- Reagents : Various alkylating agents or electrophiles.
- Conditions : Typically carried out in solvents like methanol or ethanol under reflux conditions.
Biological Activity
The biological activity of this compound has been extensively studied, particularly its antimicrobial properties. Research indicates that several derivatives exhibit significant antibacterial and antifungal activities.
Antimicrobial Properties
A study synthesized various 6-chloro-pyridin-2-yl-amine derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that certain derivatives displayed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
3a | Moderate | Weak |
3f | Significant | Moderate |
3h | Significant | Weak |
The compounds were compared to standard antibacterial agents, showing varying degrees of efficacy. Notably, compounds 3a, 3f, and 3h exhibited the most promising results, indicating their potential for further development as antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the hydroxyl group allows for hydrogen bonding with enzyme active sites.
- Membrane Disruption : The hydrophobic nature of the compound may facilitate its incorporation into microbial membranes, leading to increased permeability and cell lysis.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Nagashree et al. synthesized a series of 6-chloro-pyridin-2-ylamine derivatives and tested their activity against various bacterial strains. The research concluded that while some compounds showed moderate activity, they were less effective than established antibiotics .
- Comparative Analysis with Other Compounds : In a comparative study involving similar pyridine derivatives, it was found that modifications in the substitution pattern significantly influenced biological activity. For instance, brominated derivatives showed enhanced antimicrobial properties compared to their chlorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Chloropyridin-2-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for minor exposures; for higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges. Ensure compliance with NIOSH/CEN standards .
- Environmental Controls : Avoid drainage system contamination. Use local exhaust ventilation and store waste separately for professional disposal .
Q. What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?
- Methodological Answer :
- Primary Route : React this compound with sodium hydrosulfide (NaSH) in refluxing DMF. Use a moderate excess of NaSH (~1.2 equivalents) to maximize yield. Isolate the product via vacuum filtration and dry under inert atmosphere .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust reflux time (typically 4–6 hours) based on intermediate stability. Purify via recrystallization from ethanol/water mixtures .
Q. How can researchers verify the identity and purity of this compound post-synthesis?
- Methodological Answer :
- Structural Confirmation : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, complemented by H/C NMR to confirm substituent positions .
- Purity Assessment : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to detect trace impurities (<0.5%). Compare retention times with authentic standards .
Advanced Research Questions
Q. What analytical techniques are most effective for detecting trace impurities in this compound samples?
- Methodological Answer :
- Hyphenated Techniques : Use LC-MS/MS with electrospray ionization (ESI) for simultaneous quantification and structural identification of impurities. Set detection limits to 0.1% w/w .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify volatile byproducts. Cross-reference with GC-MS data for non-polar impurities .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer :
- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., 760 mmHg for boiling point measurements). Use NIST-validated reference materials for calibration .
- Statistical Analysis : Apply multivariate regression to identify variables (e.g., solvent polarity, humidity) causing divergence in properties like solubility or melting point .
Q. What strategies can be employed to study the catalytic applications of this compound derivatives in organic synthesis?
- Methodological Answer :
- Ligand Design : Synthesize metal complexes (e.g., Rh or Ir) by reacting 6-mercaptopyridin-2-ol (derived from this compound) with transition metal salts. Characterize using X-ray crystallography and cyclic voltammetry .
- Activity Screening : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and activation energies with control ligands .
Q. Data Contradiction and Stability Analysis
Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to stress conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR. Use Arrhenius modeling to predict shelf life .
- Comparative Table :
Condition | Degradation Products Detected | Analytical Method | Reference |
---|---|---|---|
25°C (ambient) | None | HPLC | |
40°C/75% RH | Chloropyridine isomers | LC-MS |
Q. Ethical and Reproducibility Considerations
Q. What frameworks ensure ethical data sharing while protecting intellectual property in this compound research?
- Methodological Answer :
- De-Identification : Apply "de facto anonymization" to datasets by removing synthetic routes or spectral raw data. Use controlled-access repositories (e.g., EOSC) for public sharing .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials. Cite original methodologies from peer-reviewed sources (e.g., Beilstein Journal protocols) .
Properties
IUPAC Name |
6-chloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNBQDAAGDAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022268 | |
Record name | 6-Chloro-2-pyridinol | |
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Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-02-0, 73018-09-4 | |
Record name | 6-Chloro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Chloropyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-hydroxypyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |
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Record name | 6-Chloro-2-pyridinol | |
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Record name | 6-chloropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |
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